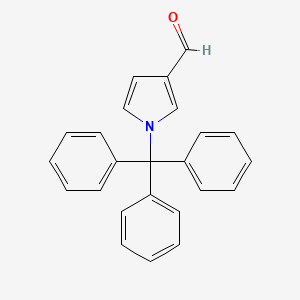
1-Trityl-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Trityl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with a trityl group at the nitrogen atom and an aldehyde group at the third carbon atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: 1-Trityl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole-3-carbaldehyde with trityl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. Industrial processes may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.
化学反応の分析
Types of Reactions: 1-Trityl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-Trityl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-Trityl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
1-Trityl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Trityl-1H-pyrrole-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trityl group can provide steric hindrance, affecting the compound’s binding affinity and specificity .
類似化合物との比較
1-Trityl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1H-Indole-3-carbaldehyde: Both compounds feature an aldehyde group on a heterocyclic ring, but 1H-Indole-3-carbaldehyde has an indole ring instead of a pyrrole ring.
1-Trityl-1H-indole-3-carbaldehyde: Similar to this compound but with an indole ring, offering different reactivity and applications.
Uniqueness: this compound is unique due to the combination of the trityl and aldehyde groups on the pyrrole ring, providing distinct chemical properties and reactivity compared to other heterocyclic aldehydes.
特性
分子式 |
C24H19NO |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
1-tritylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C24H19NO/c26-19-20-16-17-25(18-20)24(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
InChIキー |
YVKILZUDRKTNJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC(=C4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




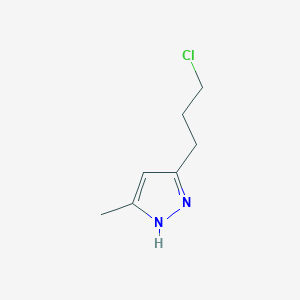
![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12881806.png)
![3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12881807.png)

![3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881829.png)
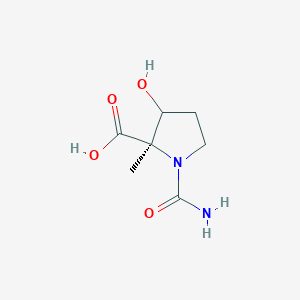
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B12881840.png)
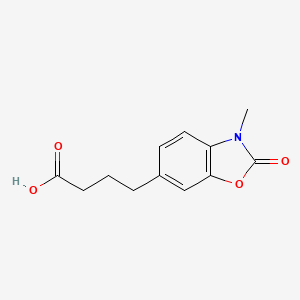
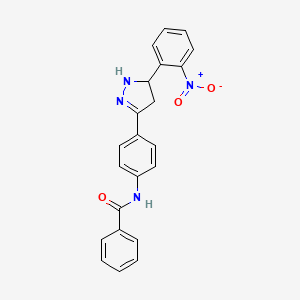
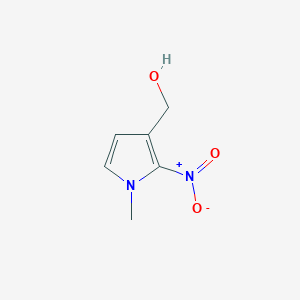
![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)
